molecular formula C15H16FN3O2 B5367955 2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Cat. No. B5367955
M. Wt: 289.30 g/mol
InChI Key: UIYKACSOQUQHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, also known as FMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. FMPP is a morpholine-based compound that contains a pyrazole ring and a fluoro-substituted phenyl group. In

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves its binding to the 5-HT2A receptor and modulating its activity. This receptor is a G protein-coupled receptor that is found in several regions of the brain, including the prefrontal cortex and the hippocampus. Activation of the 5-HT2A receptor has been shown to increase the release of certain neurotransmitters, including dopamine and glutamate, which are involved in mood regulation and cognition.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal studies. For example, this compound has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in reward processing and motivation. This compound has also been shown to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has several advantages as a research tool. For example, it has a high affinity for the 5-HT2A receptor and has been shown to be selective for this receptor over other serotonin receptors. This compound is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects on other receptors and neurotransmitter systems are not well understood, and its long-term effects on brain function are not known.

Future Directions

There are several potential future directions for the study of 2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One direction is to investigate its effects on other serotonin receptors and neurotransmitter systems. Another direction is to study its long-term effects on brain function and behavior. Additionally, this compound could be used as a tool to investigate the role of the 5-HT2A receptor in psychiatric disorders such as depression and anxiety. Overall, this compound has the potential to be a valuable research tool for investigating the function of the brain and its role in behavior and disease.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine involves the reaction of 4-fluoroaniline and 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with morpholine and trifluoroacetic anhydride to produce this compound. This synthesis method has been reported in several scientific publications, including a study by Smith et al. (2013).

Scientific Research Applications

2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been used in several scientific studies as a tool to investigate the function of certain receptors in the brain. For example, this compound has been shown to bind to the serotonin 2A receptor (5-HT2A) and modulate its activity. This receptor is involved in several physiological processes, including mood regulation and cognition. This compound has also been studied as a potential treatment for psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

[2-(4-fluorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10-8-13(18-17-10)15(20)19-6-7-21-14(9-19)11-2-4-12(16)5-3-11/h2-5,8,14H,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKACSOQUQHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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